molecular formula C13H26N2O4S B1520443 tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate CAS No. 651056-54-1

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate

Cat. No.: B1520443
CAS No.: 651056-54-1
M. Wt: 306.42 g/mol
InChI Key: XRERICYIGYNELA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions using propylsulfonyl chloride or similar reagents.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Used as an intermediate in synthesizing complex organic molecules and pharmaceuticals, particularly in developing new drug candidates.

Biology

  • Investigated for its potential biological activities, including enzyme inhibition and receptor modulation. Notably, it has shown promise in modulating inflammatory pathways.

Medicine

  • Explored for therapeutic applications, particularly in conditions involving inflammation due to its interaction with the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

Industry

  • Utilized in producing specialty chemicals and materials, leveraging its unique chemical structure to create novel compounds.

The biological activity of tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate is attributed to its ability to modulate enzymatic pathways and interact with specific receptors:

  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in inflammatory processes, potentially reducing cytokine activation.
  • Receptor Modulation : Its structural characteristics enhance binding affinity to G-protein coupled receptors (GPCRs), influencing physiological responses related to pain and inflammation.

Case Studies

Several studies have highlighted the compound's efficacy in various applications:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against drug-resistant strains like MRSA and VREfm at low concentrations, suggesting potential for use in treating resistant infections .
  • Inflammation Studies : In vitro studies indicate that derivatives of this compound may reduce NLRP3-dependent pyroptosis in macrophages, showcasing its role in inflammatory modulation.
  • Drug Development : As an intermediate, it has been used in synthesizing beta-lactamase inhibitors that enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(propane-1-sulfonyl)piperidin-4-yl)carbamate
  • tert-Butyl (1-(piperidin-4-yl)ethyl)carbamate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

Chemical Identity
tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate, with the CAS number 651056-54-1, has a molecular formula of C13H26N2O4S and a molecular weight of 306.43 g/mol. The compound features a piperidine ring, a tert-butyl group, and a propane sulfonyl moiety, which contribute to its unique biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with specific receptors. It has been investigated for its potential roles in enzyme inhibition and receptor modulation, particularly in inflammatory pathways.

Enzyme Inhibition

Research has indicated that this compound may inhibit certain enzymes involved in inflammatory responses. For instance, it has been studied for its effects on the NLRP3 inflammasome, a key player in the activation of inflammatory cytokines such as IL-1β. In vitro studies showed that compounds derived from similar scaffolds could effectively reduce NLRP3-dependent pyroptosis in macrophages, suggesting that this compound may exhibit similar properties .

Receptor Modulation

The compound's structural characteristics allow it to interact with various receptors, potentially influencing signaling pathways related to inflammation and pain. Its piperidine structure is known to enhance binding affinity to certain G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses .

In Vitro Studies

A study focused on the compound's ability to inhibit IL-1β release demonstrated significant inhibitory effects when tested on differentiated THP-1 cells treated with lipopolysaccharide (LPS). The results indicated a dose-dependent decrease in both pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent.

Concentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
0.11520
13040
105060

Comparative Studies

When compared with structurally similar compounds, this compound exhibited superior selectivity over mammalian cells while maintaining high antimicrobial activity. This selectivity is crucial for minimizing side effects in therapeutic applications .

Pharmacological Applications

The compound is being explored for its potential therapeutic applications in treating inflammatory diseases. Its ability to modulate immune responses positions it as a candidate for further development in drug formulations aimed at conditions such as rheumatoid arthritis and other inflammatory disorders.

Properties

IUPAC Name

tert-butyl N-(1-propylsulfonylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-5-10-20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERICYIGYNELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.